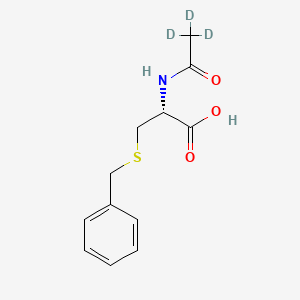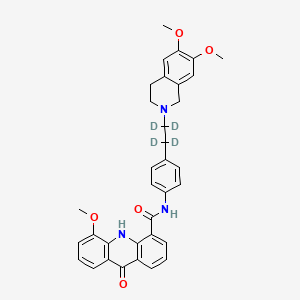
N-(Acetyl-d3)-S-benzyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyl-d3)-S-benzyl-L-cysteine is a deuterated derivative of N-acetyl-S-benzyl-L-cysteine. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-benzyl-L-cysteine typically involves the acetylation of S-benzyl-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Dissolving S-benzyl-L-cysteine in a suitable solvent such as dichloromethane.
- Adding deuterated acetic anhydride to the solution.
- Stirring the mixture at a low temperature to facilitate the reaction.
- Purifying the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors and purification systems.
- Implementing stringent quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetyl-d3)-S-benzyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides of this compound.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
N-(Acetyl-d3)-S-benzyl-L-cysteine is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of cysteine derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of cysteine-containing drugs.
Industry: Applied in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(Acetyl-d3)-S-benzyl-L-cysteine involves its incorporation into metabolic pathways where it can be tracked due to its deuterium labeling. This allows researchers to study the molecular targets and pathways involved in the metabolism and action of cysteine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Acetyl-d3)-S-allyl-L-cysteine: Another deuterated cysteine derivative with similar applications.
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine: Used in similar metabolic and pharmacokinetic studies.
Uniqueness
N-(Acetyl-d3)-S-benzyl-L-cysteine is unique due to its specific benzyl group, which can influence its reactivity and interactions in biochemical pathways. This makes it particularly useful in studies where the benzyl group plays a crucial role.
Eigenschaften
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-DCLJDFQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675517 |
Source


|
| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201404-15-1 |
Source


|
| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)


